Unavailability of Target-Specific Potency Data Relative to Structurally Closest Analogs
A systematic search of primary research literature and authoritative databases (PubChem, PubMed) failed to identify any quantitative biological activity data (IC50, Ki, EC50, etc.) for 4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 476458-71-6). The structurally closest scaffold—2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide—is characterized as an autotaxin inhibitor series in a 2023 European Journal of Medicinal Chemistry publication ; however, the specific p-tolyl/isopropoxy substitution pattern present in CAS 476458-71-6 was not among the compounds profiled in that study. No head-to-head comparison, cross-study potency extraction, or class-level quantitative inference is possible for this exact structure.
| Evidence Dimension | Target-specific inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not reported in any identified primary source |
| Comparator Or Baseline | Structurally related autotaxin inhibitors with quantified IC50 values |
| Quantified Difference | Cannot be calculated—no target compound data available |
| Conditions | N/A |
Why This Matters
Without quantitative potency data, procurement decisions cannot be based on target engagement metrics, leaving purity, solubility, and supplier reputation as the sole verifiable selection criteria.
- [1] Stylianaki EA, et al. "Hit" to lead optimization and chemoinformatic studies for a new series of Autotaxin inhibitors. Eur J Med Chem. 2023 Mar 5;249:115130. doi: 10.1016/j.ejmech.2023.115130. PMID: 36702053. View Source
